molecular formula C15H22N4O4S B11990430 ethyl 2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]butanoate

ethyl 2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]butanoate

Cat. No.: B11990430
M. Wt: 354.4 g/mol
InChI Key: FSTFZEJKDZPPHG-UHFFFAOYSA-N
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Description

2-(3-ME-2,6-DIOXO-7-PR-2,3,6,7-4H-1H-PURIN-8-YLSULFANYL)-BUTYRIC ACID ET ESTER is a complex organic compound with the molecular formula C14H20N4O4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ME-2,6-DIOXO-7-PR-2,3,6,7-4H-1H-PURIN-8-YLSULFANYL)-BUTYRIC ACID ET ESTER typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfur-containing compounds and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3-ME-2,6-DIOXO-7-PR-2,3,6,7-4H-1H-PURIN-8-YLSULFANYL)-BUTYRIC ACID ET ESTER undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

2-(3-ME-2,6-DIOXO-7-PR-2,3,6,7-4H-1H-PURIN-8-YLSULFANYL)-BUTYRIC ACID ET ESTER has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-ME-2,6-DIOXO-7-PR-2,3,6,7-4H-1H-PURIN-8-YLSULFANYL)-BUTYRIC ACID ET ESTER involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or modulating signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-ME-2,6-DIOXO-7-PR-2,3,6,7-4H-1H-PURIN-8-YLSULFANYL)-BUTYRIC ACID ET ESTER is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a purine derivative with a butyric acid ester group makes it particularly interesting for research in various fields .

Properties

Molecular Formula

C15H22N4O4S

Molecular Weight

354.4 g/mol

IUPAC Name

ethyl 2-(3-methyl-2,6-dioxo-7-propylpurin-8-yl)sulfanylbutanoate

InChI

InChI=1S/C15H22N4O4S/c1-5-8-19-10-11(18(4)14(22)17-12(10)20)16-15(19)24-9(6-2)13(21)23-7-3/h9H,5-8H2,1-4H3,(H,17,20,22)

InChI Key

FSTFZEJKDZPPHG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(N=C1SC(CC)C(=O)OCC)N(C(=O)NC2=O)C

Origin of Product

United States

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